6,10-Dihidroxi Buspirona

Descripción general

Descripción

6,10-Dihydroxy Buspirone is a chemical compound that belongs to the class of azapirones. It is a derivative of buspirone, which is a well-known anxiolytic drug. This compound is often studied as an impurity formed during the preparation of buspirone metabolites . It has been found to possess various biological activities, including anxiolytic, antidepressant, and antipsychotic effects.

Aplicaciones Científicas De Investigación

6,10-Dihydroxy Buspirone has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and degradation of buspirone.

Biology: It is studied for its biological activities, including its effects on neurotransmitter systems and its potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as an anxiolytic, antidepressant, and antipsychotic agent.

Industry: It is used in the pharmaceutical industry for the development and quality control of buspirone formulations

Mecanismo De Acción

Target of Action

The primary target of 6,10-Dihydroxy Buspirone is the serotonin 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. The compound acts as an agonist at these receptors, meaning it binds to these receptors and activates them .

Mode of Action

6,10-Dihydroxy Buspirone interacts with its targets by acting as a potent agonist at the presynaptic 5-HT 1A autoreceptors . This interaction initially causes activation of these autoreceptors and inhibition of 5-HT (serotonin) release . This modulation of serotonin activity in the brain is thought to be the primary mechanism by which 6,10-Dihydroxy Buspirone exerts its anxiolytic effects .

Pharmacokinetics

The pharmacokinetics of 6,10-Dihydroxy Buspirone are similar to those of Buspirone. It has a plasma clearance of 47.3 ± 3.5 ml/min/kg, a volume of distribution of 2.6 ± 0.3 l/kg, and a half-life of about 1.2 ± 0.2 hours . These properties suggest that the compound is rapidly distributed and eliminated from the body .

Result of Action

The activation of serotonin receptors by 6,10-Dihydroxy Buspirone leads to changes in neuronal activity that can help alleviate symptoms of anxiety . .

Análisis Bioquímico

Biochemical Properties

It is known that it is formed during the preparation of Buspirone metabolites

Cellular Effects

Studies on Buspirone, a related compound, have shown that it enhances cell survival and preserves structural integrity during oxidative injury to the Retinal Pigment Epithelium

Molecular Mechanism

Buspirone, a related compound, is known to be a serotonin 5-HT1A receptor agonist

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dihydroxy Buspirone involves the hydroxylation of buspirone. One of the methods described involves the use of oxidation processes to introduce hydroxyl groups at the 6 and 10 positions of the buspirone molecule . The reaction conditions typically involve the use of oxidizing agents under controlled temperature and pH conditions to ensure the selective hydroxylation of the desired positions.

Industrial Production Methods

Industrial production methods for 6,10-Dihydroxy Buspirone are not well-documented in the public domain. it is likely that the process involves scalable oxidation reactions similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6,10-Dihydroxy Buspirone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of additional hydroxylated or oxidized derivatives.

Reduction: Reduction reactions can potentially remove hydroxyl groups or convert them into other functional groups.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives of buspirone, which can have different biological activities and properties.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6,10-Dihydroxy Buspirone include:

Buspirone: The parent compound, known for its anxiolytic effects.

6-Hydroxybuspirone: A hydroxylated derivative with similar biological activities.

8-Hydroxybuspirone: Another hydroxylated derivative with potential therapeutic applications

Uniqueness

6,10-Dihydroxy Buspirone is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other hydroxylated derivatives of buspirone. Its dual hydroxylation at the 6 and 10 positions may result in unique interactions with biological targets, making it a compound of interest for further research and development.

Actividad Biológica

6,10-Dihydroxy Buspirone is a derivative of buspirone, a well-known anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). This compound exhibits biological activities that are closely related to its parent molecule, influencing various neurotransmitter systems and potentially offering therapeutic benefits in anxiety-related disorders. This article explores the biological activity of 6,10-Dihydroxy Buspirone, including its mechanisms of action, pharmacokinetics, and relevant research findings.

6,10-Dihydroxy Buspirone acts primarily as a partial agonist at serotonin 5-HT₁A receptors. This interaction is crucial for its anxiolytic effects, as these receptors play a significant role in modulating anxiety and mood. The mechanism involves:

- Presynaptic Agonism : Enhances serotonergic activity by stimulating presynaptic 5-HT₁A autoreceptors, leading to reduced serotonin release initially.

- Postsynaptic Agonism : Over time, desensitization of these autoreceptors results in increased serotonin levels in the synaptic cleft, contributing to its anxiolytic effects .

Pharmacokinetics

The pharmacokinetic profile of 6,10-Dihydroxy Buspirone has not been extensively studied; however, insights can be drawn from buspirone:

- Absorption : Rapidly absorbed with low bioavailability (~5%) due to extensive first-pass metabolism.

- Volume of Distribution : Approximately 5.3 L/kg.

- Half-life : The elimination half-life ranges from 2 to 3 hours following oral administration .

Biological Activities

The biological activities of 6,10-Dihydroxy Buspirone extend beyond its anxiolytic properties. Research indicates potential effects on inflammation and neuroprotection:

Case Studies and Research Findings

Recent studies provide valuable insights into the efficacy and safety of buspirone derivatives:

- Study on Anxiety Disorders :

- Traumatic Brain Injury Study :

- Inflammation Study :

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with both buspirone and its derivative 6,10-Dihydroxy Buspirone:

| Property | Buspirone | 6,10-Dihydroxy Buspirone |

|---|---|---|

| Primary Action | Partial agonist at 5-HT₁A receptors | Similar to buspirone |

| Anti-inflammatory Activity | Yes (reduces NO release) | Potentially similar |

| Neuroprotective Effects | Yes (enhances cognition post-TBI) | Potentially similar |

| Absorption | Rapid; low bioavailability | Expected similar profile |

| Volume of Distribution | ~5.3 L/kg | Expected similar profile |

Propiedades

IUPAC Name |

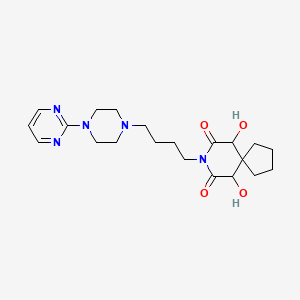

6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDZGTXOYYJHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747667 | |

| Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658701-59-8 | |

| Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.